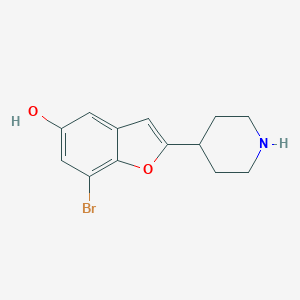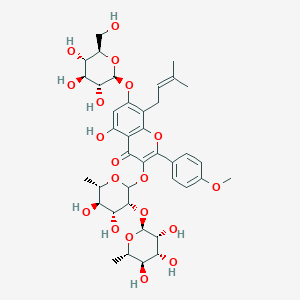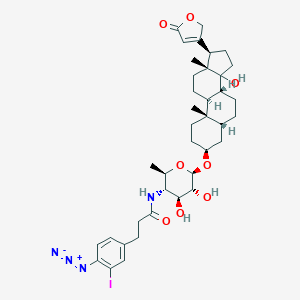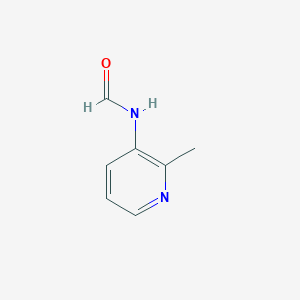
N-(2-Methylpyridin-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpyridin-3-yl)formamide, also known as MPF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPF is a derivative of pyridine and is synthesized through a simple method that involves the reaction of 2-methylpyridine with formic acid.
Mécanisme D'action
The mechanism of action of N-(2-Methylpyridin-3-yl)formamide in medicinal chemistry is not fully understood. However, it is believed that N-(2-Methylpyridin-3-yl)formamide acts by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of inflammatory mediators. N-(2-Methylpyridin-3-yl)formamide has also been shown to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response.
Biochemical and Physiological Effects
N-(2-Methylpyridin-3-yl)formamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N-(2-Methylpyridin-3-yl)formamide has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-Methylpyridin-3-yl)formamide in lab experiments is its ease of synthesis. N-(2-Methylpyridin-3-yl)formamide can be synthesized using simple laboratory techniques and is relatively inexpensive. Additionally, N-(2-Methylpyridin-3-yl)formamide has been shown to have low toxicity in animal models. However, one of the limitations of N-(2-Methylpyridin-3-yl)formamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-Methylpyridin-3-yl)formamide. One area of research is the development of more efficient synthesis methods for N-(2-Methylpyridin-3-yl)formamide. Another area of research is the exploration of N-(2-Methylpyridin-3-yl)formamide's potential applications in other fields, such as catalysis and materials science. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methylpyridin-3-yl)formamide in medicinal chemistry and to explore its potential use in the treatment of inflammatory diseases.
In conclusion, N-(2-Methylpyridin-3-yl)formamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low toxicity, and anti-inflammatory properties make it a promising candidate for further research. Future research on N-(2-Methylpyridin-3-yl)formamide should focus on developing more efficient synthesis methods, exploring its potential applications in other fields, and fully understanding its mechanism of action in medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(2-Methylpyridin-3-yl)formamide involves the reaction of 2-methylpyridine with formic acid in the presence of a catalyst such as sulfuric acid. The reaction produces N-(2-Methylpyridin-3-yl)formamide as the main product along with water as a by-product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(2-Methylpyridin-3-yl)formamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-(2-Methylpyridin-3-yl)formamide is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory and analgesic properties. N-(2-Methylpyridin-3-yl)formamide has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
Numéro CAS |
116286-64-7 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
N-(2-methylpyridin-3-yl)formamide |
InChI |
InChI=1S/C7H8N2O/c1-6-7(9-5-10)3-2-4-8-6/h2-5H,1H3,(H,9,10) |
Clé InChI |
HUTQCQFSEXFITF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=N1)NC=O |
SMILES canonique |
CC1=C(C=CC=N1)NC=O |
Synonymes |
Formamide, N-(2-methyl-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



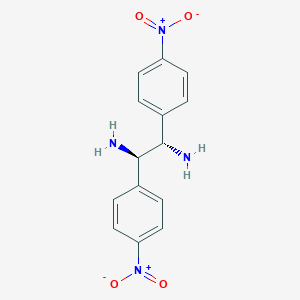
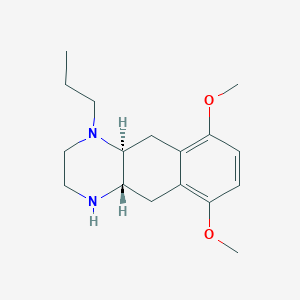
![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)
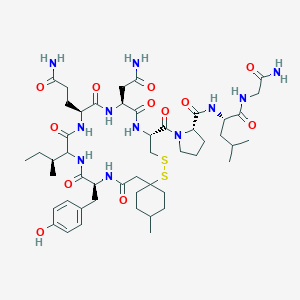

![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
